Ethyl-(1-methyl-cyclopropyl)-amine Ethyl-(1-methyl-cyclopropyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515037
InChI: InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3
SMILES: CCNC1(CC1)C
Molecular Formula: C6H13N
Molecular Weight: 99.17 g/mol

Ethyl-(1-methyl-cyclopropyl)-amine

CAS No.:

Cat. No.: VC13515037

Molecular Formula: C6H13N

Molecular Weight: 99.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(1-methyl-cyclopropyl)-amine -

Specification

Molecular Formula C6H13N
Molecular Weight 99.17 g/mol
IUPAC Name N-ethyl-1-methylcyclopropan-1-amine
Standard InChI InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3
Standard InChI Key OOLSBYJPLZRLCO-UHFFFAOYSA-N
SMILES CCNC1(CC1)C
Canonical SMILES CCNC1(CC1)C

Introduction

Structural Characteristics and Molecular Identification

Chemical Architecture

Ethyl-(1-methyl-cyclopropyl)-amine consists of a cyclopropane ring substituted with a methyl group and an ethylamine side chain. The cyclopropane ring introduces significant steric strain, which influences the compound’s reactivity and conformational stability . The SMILES notation CCNC1(CC1)C\text{CCNC1(CC1)C} succinctly represents its structure, highlighting the connectivity between the ethylamine group and the substituted cyclopropane .

Stereochemical Considerations

The compound lacks defined stereocenters, as confirmed by its undetectable atom and bond stereocenter counts . This absence simplifies synthetic pathways but may limit its utility in enantioselective applications without further functionalization.

Spectroscopic and Computational Data

  • Molecular Weight: 99.17 g/mol (calculated via PubChem) .

  • Exact Mass: 99.1048 Da .

  • XLogP3-AA: 0.9, indicating moderate lipophilicity .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amine group) and 1 acceptor .

  • Topological Polar Surface Area: 12 Ų, suggesting limited solubility in polar solvents .

PropertyValueMethod/Source
Molecular FormulaC6H13N\text{C}_6\text{H}_{13}\text{N}PubChem
Rotatable Bond Count2PubChem
Heavy Atom Count7PubChem
Complexity64.6PubChem

Synthetic Methodologies

Lithium Methide-Mediated Synthesis

A scalable route described in patent CN106631824B involves reacting cyclopropanecarbonitrile with lithium methide and cerous chloride in anhydrous tetrahydrofuran (THF) at 70-70 to 80C-80^\circ \text{C} . Key steps include:

  • Low-Temperature Lithiation: Cerous chloride and lithium methide form a reactive intermediate.

  • Cyclopropanecarbonitrile Addition: The nitrile undergoes nucleophilic attack, yielding the amine after quenching with ammonium hydroxide .

  • Workup: The crude product is purified via methylene chloride washes and concentration .

Reaction Optimization

  • Molar Ratios: Cerous chloride to cyclopropanecarbonitrile (2:1–4:1); lithium methide to nitrile (3:1–5:1) .

  • Temperature: Maintaining subzero temperatures prevents side reactions .

Enantioselective Synthesis for Pharmaceutical Applications

Patent US20210395185A1 highlights the compound’s role in synthesizing optically active pyrazinones, which are precursors to ROR gamma modulators for treating inflammatory diseases like psoriasis . The method emphasizes:

  • Chiral Resolution: Use of enantioselective catalysts to produce optically pure intermediates.

  • Scalability: Adaptations for industrial-scale production without compromising yield .

MethodReagents/ConditionsYield/Purity
Lithium Methide Route LiCH3\text{LiCH}_3, CeCl3\text{CeCl}_3, THF, 80C-80^\circ \text{C} Crude product, >80%
Enantioselective Chiral ligands, transition metal catalystsHigh enantiomeric excess

Physicochemical and Thermodynamic Properties

Solubility and Partitioning

The compound’s XLogP3-AA value of 0.9 suggests preferential solubility in organic solvents like ethyl acetate or THF. Its low polar surface area (12 Ų) further corroborates limited aqueous solubility, necessitating hydrophobic carriers in formulations.

Stability and Reactivity

  • Thermal Stability: No decomposition data are available, but the cyclopropane ring’s strain may predispose the compound to ring-opening reactions under elevated temperatures.

  • Acid-Base Behavior: The amine group (pKa10\text{p}K_a \approx 10) confers basicity, enabling salt formation (e.g., hydrochloride salts) .

Industrial and Pharmaceutical Applications

Role in Drug Discovery

Ethyl-(1-methyl-cyclopropyl)-amine serves as a key intermediate in synthesizing substituted pyrazinones, which are critical for ROR gamma modulators . These modulators regulate immune responses and are investigated for treating autoimmune disorders .

Agrochemical and Material Science Applications

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: Predicted 1H^1\text{H} NMR signals include δ 1.0–1.2 (cyclopropane CH2_2), δ 2.4–2.6 (NCH2_2), and δ 2.7–3.0 (NCH3_3) .

  • Mass Spectrometry: The exact mass (99.1048 Da) corresponds to the molecular ion peak .

Chromatographic Profiling

Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases would suit purity analysis.

Future Research Directions

  • Toxicological Studies: Acute and chronic toxicity profiles are needed for pharmaceutical applications.

  • Enantioselective Catalysis: Developing asymmetric syntheses to access chiral derivatives.

  • Computational Modeling: DFT studies to predict reactivity and optimize synthetic routes.

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